molecular formula C24H21ClN2O5 B2519637 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-17-9

1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2519637
CAS RN: 899922-17-9
M. Wt: 452.89
InChI Key: YJEUDHVLDLKYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its pharmacological properties.

Scientific Research Applications

Pharmaceutical Synthesis Applications

Quinazoline-2,4(1H,3H)-dione derivatives, including structures similar to 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, are key intermediates in pharmaceutical manufacturing. They serve as crucial building blocks in synthesizing a range of commercially available drugs, such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. These compounds are synthesized through environmentally friendly methods, highlighting their significance in sustainable pharmaceutical practices (Vessally et al., 2017).

Green Chemistry Initiatives

In line with green chemistry principles, the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide presents a sustainable approach. This method employs carbon dioxide, an abundant and green carbon source, in combination with 2-aminobenzonitriles. Notably, this process is facilitated by cesium carbonate and ionic liquids, which act as catalysts under atmospheric pressure, thus minimizing environmental impact (Patil et al., 2008), (Lu et al., 2014).

Biological Activities

Quinazoline-2,4(1H,3H)-dione derivatives demonstrate a broad spectrum of biological activities, including antitumor effects. Research has shown that certain quinazoline-2,4(1H,3H)-dione compounds significantly inhibit the in vitro growth of various human tumor cell lines. This indicates their potential utility in developing new anticancer agents, further emphasizing the importance of these compounds in medicinal chemistry (Zhou et al., 2013).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-30-20-12-17(13-21(31-2)22(20)32-3)27-23(28)18-6-4-5-7-19(18)26(24(27)29)14-15-8-10-16(25)11-9-15/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUDHVLDLKYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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